N-ethyl-N-methyl-4-Piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methylpiperidin-4-amine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atom at the fourth position of the piperidine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methylpiperidin-4-amine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-ethyl-N-methylpiperidin-4-amine .
Industrial Production Methods: Industrial production of N-ethyl-N-methylpiperidin-4-amine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
N-ethyl-N-methylpiperidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the ethyl and methyl groups.
N-methylpiperidine: Similar structure but with only a methyl group attached to the nitrogen atom.
N-ethylpiperidine: Similar structure but with only an ethyl group attached to the nitrogen atom.
Uniqueness: N-ethyl-N-methylpiperidin-4-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with molecular targets compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-ethyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-3-10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
JTRGJKPTAQTNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.